“2-(Piperazin-1-yl)cyclohexanol” is a chemical compound with the molecular formula C10H20N2O . It is a derivative of piperazine, a six-membered ring containing two nitrogen atoms at opposite positions in the ring .
The molecular structure of “2-(Piperazin-1-yl)cyclohexanol” consists of a cyclohexanol group attached to a piperazine ring . The molecular weight of the compound is 184.28 g/mol .
2-(Piperazin-1-yl)cyclohexanol is a chemical compound notable for its structural features, which include a piperazine ring and a cyclohexanol moiety. This compound has garnered significant attention in various scientific fields, particularly in drug design and organic synthesis. Its molecular formula is C10H20N2O, and it is classified within the broader category of piperazine derivatives, which are often explored for their biological activities and potential therapeutic applications .
The compound can be synthesized through various chemical methods, primarily involving the cyclization of piperazine derivatives with cyclohexanol or related compounds. It has been discussed in several scientific articles and patent documents, emphasizing its utility as an intermediate in organic synthesis and its potential applications in medicinal chemistry .
2-(Piperazin-1-yl)cyclohexanol falls under the classification of organic compounds, specifically as an amine due to the presence of the piperazine ring. It is also categorized as an alcohol because of the hydroxyl group attached to the cyclohexane structure. This dual classification allows it to participate in a variety of chemical reactions, making it a versatile building block in synthetic chemistry.
The synthesis of 2-(Piperazin-1-yl)cyclohexanol typically involves several key steps:
The reaction conditions can vary significantly depending on the specific reagents used, but typical conditions involve heating under reflux in a solvent such as ethanol or tetrahydrofuran. The use of catalysts may also be employed to enhance reaction rates and yields. Purification methods such as crystallization or chromatography are often necessary to isolate the final product from by-products .
2-(Piperazin-1-yl)cyclohexanol is capable of undergoing several types of chemical reactions:
Common reagents used in these reactions include potassium permanganate for oxidation and sodium borohydride for reduction. The choice of reagent significantly influences the outcome and selectivity of each reaction, making it essential to optimize conditions based on desired products .
The mechanism of action for 2-(Piperazin-1-yl)cyclohexanol has been studied primarily in relation to its biological activities. It exhibits potential antimicrobial properties by targeting bacterial enzymes such as DNA gyrase, which is crucial for DNA replication and repair .
Research indicates that this compound can inhibit specific strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), by disrupting essential biochemical pathways involved in cell division and survival .
These properties make 2-(Piperazin-1-yl)cyclohexanol suitable for various applications in both research and industrial settings .
2-(Piperazin-1-yl)cyclohexanol has numerous applications across different scientific domains:
Future research may explore further derivatives and their biological activities, expanding its applicability in drug development and other fields .
Piperazine, a six-membered heterocyclic ring containing two nitrogen atoms, has evolved from its initial applications as an anthelmintic agent into one of medicinal chemistry's most versatile scaffolds. Its journey reflects a deliberate exploitation of favorable physicochemical properties and synthetic versatility. Piperazine derivatives gained prominence in the mid-20th century, with early applications focusing on psychiatric and neurological disorders. The structural plasticity of the piperazine ring, allowing diverse substitution patterns at one or both nitrogen atoms, facilitated the development of molecules tailored to specific biological targets [1] [6].
The period from 2011 to 2023 witnessed an unprecedented expansion in the structural complexity and therapeutic applications of piperazine-containing drugs. FDA approvals during this timeframe demonstrate remarkable diversity, ranging from kinase inhibitors like Palbociclib (2015), Ribociclib (2017), and Abemaciclib (2017) for metastatic breast cancer to neuropsychiatric agents such as Vortioxetine (2013) for major depressive disorder and Brexpiprazole (2015) for schizophrenia [1]. This era also saw the emergence of piperazines with increasingly sophisticated architectures, including compounds where the piperazine ring is incorporated into polycyclic systems (e.g., Dolutegravir, Bictegravir, Cabotegravir – HIV integrase inhibitors) or features carbon substituents (e.g., Selpercatinib, Risdiplam) [1]. The synthetic methodologies underpinning this evolution expanded significantly, with Pd-catalyzed Buchwald–Hartwig amination, Cu-catalyzed Ullmann–Goldberg reaction, and aromatic nucleophilic substitution (SNAr) becoming cornerstone techniques for constructing the critical C-N bonds linking piperazine to diverse pharmacophores [1] [6]. This historical trajectory highlights piperazine's transition from a simple solubility enhancer to a core structural element actively participating in target engagement.
Table 1: Evolution of Piperazine Motifs in FDA-Approved Drugs (2011-2023)
Structural Complexity | Representative Drugs (Approval Year) | Therapeutic Area | Key Structural Feature |
---|---|---|---|
N-Aryl Derivatives | Palbociclib (2015), Ribociclib (2017), Vortioxetine (2013) | Oncology, Psychiatry | Monosubstituted (N-aryl) piperazine |
Di-Substituted N-Atoms (Aryl-Alkyl) | Entrectinib (2019), Venetoclax (2016), Brexpiprazole (2015) | Oncology, Psychiatry | Disubstituted (N-aryl, N-alkyl) piperazine |
Di-Substituted N-Atoms (Alkyl-Acyl) | Zavegepant (2023), Mitapivat (2022) | Migraine, Hematology | Disubstituted (N-alkyl, N-acyl) piperazine |
C-Substituted Piperazines | Selpercatinib (2020), Risdiplam (2020), Fezolinetant (2023) | Oncology, Neurology, Endocrinology | Piperazine with carbon substituent(s) on ring |
Complex Polycyclic Incorporation | Dolutegravir (2013), Bictegravir (2018), Cabotegravir (2021) | HIV Infection | Piperazine ring integrated into bicyclic/fused systems |
The pervasive inclusion of piperazine in bioactive molecules stems from its unique ability to modulate multiple pharmacokinetic and pharmacodynamic parameters simultaneously. Primarily, the piperazine ring serves as a basic, hydrophilic moiety that profoundly impacts solubility and absorption characteristics. The presence of the nitrogen atoms, typically with one protonatable center (pKa ~7-9 for secondary piperazines), enhances water solubility under physiological pH conditions, counterbalancing the hydrophobic nature of many drug scaffolds [1] [6]. This property is crucial for ensuring adequate oral bioavailability for drugs containing substantial lipophilic components.
Beyond physicochemical optimization, piperazine plays an active role in target engagement. Its semi-rigid structure provides a defined spatial separation between connected pharmacophoric elements, positioning them optimally for interactions with biological targets. The piperazine ring itself can participate in hydrogen bonding via its nitrogen atoms, and the carbon atoms can engage in van der Waals interactions within hydrophobic pockets. Furthermore, piperazine serves as a key conformational constraint, limiting rotational freedom and reducing the entropic penalty associated with binding, thereby enhancing binding affinity [1] [6]. This is exemplified in diverse therapeutic classes:
Table 2: Pharmacological Roles of Piperazine Moieties in Diverse Drug Classes
Therapeutic Class | Primary Targets | Role of Piperazine Moiety | Example Drugs |
---|---|---|---|
Oncology (Kinase Inhibitors) | CDK4/6, FGFR, ALK, ROS1, Trk, Bcr-Abl | Linker between hydrophobic core and solubilizing groups; occupies solvent channel; forms H-bonds | Palbociclib, Ribociclib, Infigratinib, Entrectinib, Bosutinib |
Neuropsychiatry (Antidepressants/Antipsychotics) | 5-HT receptors (e.g., 5-HT1A, 5-HT2A), SERT, D2/D3 receptors | Key pharmacophore element for receptor binding; conformational constraint; modulates affinity/selectivity | Vortioxetine, Vilazodone, Brexpiprazole, Cariprazine |
Antivirals (HIV Integrase Inhibitors) | HIV Integrase Enzyme | Part of metal-binding pharmacophore; provides spatial orientation; enhances solubility | Dolutegravir, Bictegravir, Cabotegravir |
Migraine Therapeutics | CGRP Receptor | Linker/spacer; contributes to binding affinity; modulates physicochemical properties | Zavegepant |
Metabolic/Endocrine | Thrombopoietin Receptor, NK3 Receptor | Structural scaffold; facilitates receptor interaction | Avatrombopag, Fezolinetant |
2-(Piperazin-1-yl)cyclohexanol (Chemical Formula: C₁₀H₂₀N₂O; Molecular Weight: 184.28 g/mol; CAS: 759402-42-1; Structure: Cyclohexanol ring with piperazine linked at the 2-position) represents a strategically designed molecular hybrid integrating two pharmacologically significant components: the piperazine pharmacophore and the chiral cyclohexanol scaffold. This combination creates a unique three-dimensional structure with significant potential for interacting with biological targets, particularly within the central nervous system (CNS) and cardiovascular systems [4] [9].
The molecule's chirality is a critical feature, as the cyclohexanol ring possesses two chiral centers (at carbons 1 and 2), leading to diastereomers like (1S,2S)-2-Piperazin-1-yl-cyclohexanol. Chirality profoundly influences the molecule's conformation and its interaction with chiral biological targets like G protein-coupled receptors (GPCRs) and transporters. The stereochemistry dictates the spatial orientation of the piperazine ring relative to the cyclohexanol moiety, potentially leading to stereoselective binding and distinct pharmacological profiles for different stereoisomers [4]. This stereochemical complexity necessitates enantioselective synthesis or resolution for thorough pharmacological evaluation.
Structurally, 2-(Piperazin-1-yl)cyclohexanol shares significant pharmacophoric similarity with established alpha₁-adrenergic receptor antagonists. Compounds like Naftopidil, Urapidil, and several investigational ligands (e.g., 2-{[4-(2-methoxyphenyl)piperazin-1-yl]alkyl}-1H-benzo[d]imidazoles) feature an arylpiperazine group connected via a spacer (often alkyl or alkoxyalkyl) to a secondary hydrophobic/pharmacophoric element [9]. In 2-(Piperazin-1-yl)cyclohexanol, the cyclohexanol ring replaces the typical aryl group attached directly to piperazine, while simultaneously acting as the "spacer" and secondary binding element. The hydroxyl group provides a potential hydrogen bond donor/acceptor site, while the aliphatic ring offers a distinct hydrophobic surface compared to flat aryl systems. This structural novelty suggests potential for differentiated receptor binding profiles compared to classical arylpiperazine-based alpha₁-antagonists [9].
Research on structurally related benzhydryl piperazine analogs (e.g., LDK1229: (4-(bis(4-fluorophenyl)methyl)piperazin-1-yl)(cyclohexyl)methanone) demonstrates the successful application of piperazines attached to alicyclic systems (like cyclohexyl) in targeting GPCRs, specifically cannabinoid receptor type 1 (CB1), acting as inverse agonists [5]. This validates the broader principle that piperazine-alicyclic hybrids are viable ligands for GPCR targets. Furthermore, computational docking and molecular dynamics simulations consistently highlight the importance of the piperazine-alicyclic linker region in determining binding mode and efficacy for alpha₁-adrenergic receptor ligands [9]. The specific combination of rigidity (piperazine/cyclohexane rings) and flexibility (single bond linkage) and the presence of the hydroxyl group in 2-(Piperazin-1-yl)cyclohexanol present a compelling structure for exploring new chemical space in the design of adrenergic ligands and potentially other GPCR modulators. Its investigation addresses the ongoing need for novel scaffolds with optimized physicochemical properties (e.g., LogP, polar surface area) to potentially improve target selectivity or reduce off-target CNS effects associated with some classical agents [5] [9].
CAS No.: 71031-15-7
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: